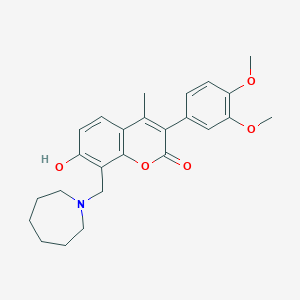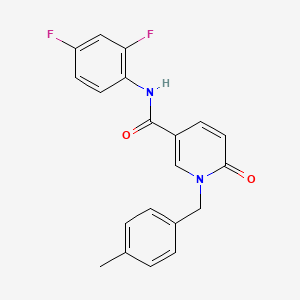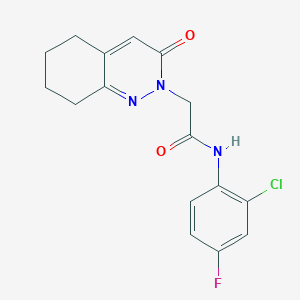
N-(3-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methanesulfonyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a benzoxazine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a phenol derivative under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the benzoxazine intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Methanesulfonyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various sulfonamide or sulfone derivatives.
科学的研究の応用
4-Methanesulfonyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-methanesulfonyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The benzoxazine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 4-Methanesulfonyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide
- 4-Methanesulfonyl-N-(3-methoxyphenyl)piperazine-1-carboxamide
Comparison
Compared to similar compounds, 4-methanesulfonyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its benzoxazine ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group further enhances its electrophilic properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C17H18N2O5S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H18N2O5S/c1-23-13-7-5-6-12(10-13)18-17(20)16-11-19(25(2,21)22)14-8-3-4-9-15(14)24-16/h3-10,16H,11H2,1-2H3,(H,18,20) |
InChIキー |
PYOHCHDXCGQCEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11253866.png)
![2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B11253869.png)
![N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253875.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253883.png)

![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B11253895.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253924.png)
![N-(2,5-dimethylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253926.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253928.png)
![N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253934.png)

